DL-Adrenaline - 929881-05-0

DL-Adrenaline

Catalog Number: EVT-7904055
CAS Number: 929881-05-0
Molecular Formula: C9H13NO3
Molecular Weight: 183.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3,4-dihydroxyl-alpha-[methylamino]methylbenzyl alcohol appears as odorless light brown or nearly white crystals. (NTP, 1992)
Adrenaline is a catecholamine in which the aminoethyl side-chain is hydroxy-substituted at C-1 and methylated on nitrogen. It has a role as a human metabolite.
Racepinephrine is a racemic mixture consisting of d-[DB00668] and l-[DB00668] enantiomers. Epinephrine is a non-selective α- and β-adrenergic receptor agonist. It is a bronchodilator used in the temporary relief of mild symptoms of intermittent asthma including wheezing, tightness of chest and shortness of breath. It is an active ingredient in oral inhalation over-the-counter products as racepinephrine hydrochloride.
A racemic mixture of d-epinephrine and l-epinephrine.
Source and Classification

DL-Adrenaline is synthesized chemically and does not occur naturally in its DL form. It is derived from catechol, which is a precursor in its synthesis. The compound belongs to the class of adrenergic agonists, which activate adrenergic receptors in the body. These receptors are divided into two main types: alpha and beta receptors, each mediating different physiological responses.

Synthesis Analysis

Methods of Synthesis

DL-Adrenaline can be synthesized through several methods:

  1. Asymmetric Hydrogenation: A notable industrial method involves the asymmetric hydrogenation of 3′,4′-dihydroxy-2-N-benzyl-N-methylaminoacetophenone using a rhodium catalyst. This process yields DL-Adrenaline with high optical purity (over 98%) and chemical purity (over 98%) after three reaction steps involving precipitation and hydrogenation .
  2. Resolution Method: Another approach involves the resolution of racemic mixtures of precursors like catechol and chloroacetyl chloride, followed by methylation and reduction steps .
  3. Direct Synthesis from Precursors: This method includes the reaction of catechol with chloroacetyl chloride under specific conditions to produce intermediates that are further processed to yield DL-Adrenaline.

Technical Details

  • Catalysts: The use of specific catalysts such as (2R,4R)-4-(dicyclohexylphosphino)-2-(diphenylphosphinomethyl)-N-methylaminopyrrolidine has been reported to enhance yields significantly.
  • Reaction Conditions: Typical conditions include controlled temperatures (around 60°C) and pressures (1 to 5 bar) for optimal reaction rates.
Molecular Structure Analysis

Structure

DL-Adrenaline has the molecular formula C9H13NO3C_9H_{13}NO_3 with a molecular weight of approximately 183.21 g/mol. The structure consists of a catechol moiety with two hydroxyl groups on a benzene ring and an ethylamine side chain.

Data

  • Molecular Geometry: The compound exhibits a chiral center at the carbon atom adjacent to the amine group.
  • 3D Representation: The spatial arrangement of atoms allows for interactions with adrenergic receptors, crucial for its biological activity.
Chemical Reactions Analysis

Reactions Involving DL-Adrenaline

DL-Adrenaline participates in various chemical reactions:

  1. Oxidation: It can be oxidized to form adrenochrome, a compound associated with distinct physiological effects.
  2. Reduction: Reduction reactions can convert DL-Adrenaline into dihydroxyphenylalanine (DOPA), an important precursor for neurotransmitters.
  3. Substitution Reactions: The hydroxyl groups on the aromatic ring can undergo substitution reactions leading to various derivatives.

Technical Details

  • Common Reagents: Potassium permanganate and sodium borohydride are frequently used as oxidizing and reducing agents, respectively.
  • Reaction Conditions: These reactions typically require specific pH levels and temperatures to optimize yields.
Mechanism of Action

DL-Adrenaline exerts its effects primarily through binding to adrenergic receptors:

  1. Alpha Receptors: Activation leads to vasoconstriction, resulting in increased blood pressure.
  2. Beta Receptors: Activation enhances heart rate, promotes bronchodilation, and stimulates glycogenolysis.

The binding process initiates a cascade involving adenylate cyclase activation, converting adenosine triphosphate into cyclic adenosine monophosphate (cAMP), which acts as a secondary messenger to mediate various physiological responses such as increased cardiac output and relaxation of bronchial muscles.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: DL-Adrenaline is typically found as a white crystalline powder.
  • Solubility: It is soluble in water and alcohol but less soluble in non-polar solvents.

Chemical Properties

  • Stability: The compound is sensitive to light and air; therefore, it should be stored in airtight containers away from oxidizing agents.
  • Melting Point: The melting point ranges around 130–135°C.

Relevant Data

The hydrochloride salt form of DL-Adrenaline has a purity exceeding 98% when analyzed by high-performance liquid chromatography .

Applications

DL-Adrenaline has significant scientific uses:

  1. Medical Applications: It is widely used in emergency medicine for treating anaphylaxis, cardiac arrest, and severe asthma attacks due to its rapid action on adrenergic receptors.
  2. Research Applications: In pharmacological studies, it serves as a standard reference for investigating adrenergic receptor functions and drug interactions.
  3. Analytical Chemistry: Techniques such as spectrophotometry have been developed for quantifying DL-Adrenaline in pharmaceutical preparations .
Historical Context and Evolution in Pharmacological Research

Discovery and Early Characterization of Racemic Adrenaline

The isolation and characterization of DL-Adrenaline (rac-epinephrine or (±)-adrenaline) marked a watershed moment in endocrine pharmacology. The compound emerged from late 19th-century investigations into adrenal gland extracts. In 1895, British physiologists George Oliver and Edward Schäfer demonstrated that adrenal extracts could dramatically elevate blood pressure in animal models, hinting at a potent vasoactive principle [3] [9]. This work ignited a transcontinental race to isolate the active compound.

American chemist John Abel first isolated a biologically active substance from adrenal glands in 1897, naming it "epinephrine" (from Greek epi nephros, "upon the kidney"). However, Abel's product was an unstable monobenzoyl derivative that lacked full biological activity. The breakthrough came in 1901 when Japanese chemist Jokichi Takamine, working independently, successfully crystallized the pure active principle using a novel ammonia-driven extraction process. Takamine secured U.S. Patent No. 730,176 for "Glandular Extractive Compound" and named it "adrenalin" – establishing DL-Adrenaline as the first hormone isolated in crystalline form [9].

The structural elucidation of DL-Adrenaline (C₉H₁₃NO₃; MW 183.2 g/mol) revealed its racemic nature – a 50:50 mixture of D- and L-enantiomers rotating plane-polarized light in opposite directions [6]. Early pharmacological studies demonstrated that only the L-isomer (levorotatory form) possessed significant biological activity at physiological targets, while the D-form was largely inert. This racemic mixture became commercially available as DL-Adrenaline hydrochloride (CAS 329-65-7), characterized by:

  • High solubility in acidic conditions (5% TFA: 20 mg/mL)
  • Limited stability in solution due to rapid oxidation
  • Poor blood-brain barrier penetration [1] [6]

Table 1: Key Properties of DL-Adrenaline vs. Natural Enantiomer

PropertyDL-Adrenaline (Racemic)L-Adrenaline (Natural)
Optical Rotation±0° (rac)-50° to -53.5° (conc. in HCl)
Biological Activity~50% of natural isomerFull receptor efficacy
Chemical FormulaC₉H₁₃NO₃C₉H₁₃NO₃
Early Isolation MethodAmmonia extraction (Takamine, 1901)Chromatographic separation
Receptor AffinityReduced α/β selectivityHigh selectivity for ADR receptors

Role in Advancing Autonomic Nervous System Theory

DL-Adrenaline became an indispensable experimental tool for elucidating autonomic nervous system (ANS) function. Walter Bradford Cannon's pioneering work (1910-1930) utilized racemic adrenaline to develop the "fight-or-flight" concept. By administering DL-Adrenaline to animals, Cannon replicated sympathetic activation – including tachycardia, glycogenolysis, and bronchodilation – providing direct evidence that adrenaline serves as the primary adrenomedullary transmitter [2] [7].

Crucially, DL-Adrenaline helped resolve the neurotransmitter-receptor relationship in the ANS. Henry Dale's 1906 studies demonstrated that racemic adrenaline exerted dose-dependent effects:

  • Low concentrations: Predominant β-adrenergic effects (cardiac stimulation, vasodilation)
  • High concentrations: α-adrenergic dominance (vasoconstriction, hypertension) [5]

This pharmacological dissection revealed the fundamental duality of sympathetic signaling. DL-Adrenaline further enabled Raymond Ahlquist's seminal 1948 classification of α- and β-adrenoceptor subtypes based on the racemic compound's differential effects on various tissues [5] [8].

The racemic mixture proved particularly valuable in neuroanatomical studies. When injected intravenously, DL-Adrenaline produced systemic sympathetic effects without crossing the blood-brain barrier, allowing researchers to distinguish central versus peripheral autonomic mechanisms. This property facilitated the discovery that:

  • Sympathetic ganglia transmission is primarily cholinergic (preganglionic)
  • Postganglionic sympathetic neurons release noradrenaline (not adrenaline)
  • Adrenal chromaffin cells serve as the primary source of circulating adrenaline [2] [7]

Table 2: DL-Adrenaline's Role in Validating Autonomic Nervous System Components

ANS ComponentDL-Adrenaline Experimental RoleKey Finding
Adrenal MedullaPost-adrenalectomy plasma disappearanceConfirmed as primary source of circulating adrenaline
Sympathetic GangliaComparison of direct nerve vs. DL-Adrenaline effectsRevealed cholinergic preganglionic transmission
Vascular ToneDose-response relationships in perfused organsEstablished α1-mediated vasoconstriction
Cardiac FunctionIsolated heart preparations with adrenergic blockadeIdentified β1-mediated chronotropy/inotropy
Metabolic RegulationHepatic glucose output in fasted animalsDemonstrated β2-mediated glycogenolysis

Transition from Endogenous Hormone to Synthetic Agonist Development

The therapeutic potential of DL-Adrenaline spurred innovations in synthetic organic chemistry and drug development. Friedrich Stolz achieved the first total synthesis of racemic adrenaline at Hoechst AG in 1904, enabling industrial-scale production independent of animal sources [3] [9]. This synthetic breakthrough catalyzed pharmaceutical development:

Purification Challenges:Early DL-Adrenaline preparations contained vasoconstrictive impurities causing "adrenaline shock" in patients. The 1920s saw critical advances in purification:

  • Organic solvent fractionation improved purity to >95%
  • Crystallization techniques eliminated pressor amines
  • Stabilization with antioxidants (bisulfite) prevented oxidative degradation [1] [6]

Stereochemical Insights:By the 1930s, resolution of racemic mixtures revealed that L-adrenaline possessed 15-20× greater vasopressor activity than the D-isomer. This spurred development of enantiomerically pure L-adrenaline (epinephrine) for clinical use, while the racemic form remained vital for research due to:

  • Lower production costs
  • Experimental reproducibility
  • Receptor profiling applications [6] [8]

Receptor-Specific Agonist Development:DL-Adrenaline served as the structural template for synthetic catecholamines. Systematic molecular modifications yielded compounds with improved receptor selectivity:

  • Isoproterenol (1940): N-isopropyl substitution enhances β-selectivity
  • Salbutamol (1960s): Resorcinol ring with tertiary butyl group for β2 specificity
  • Dobutamine (1970s): Methoxy substitution creates β1-cardiac selectivity [5] [10]

Modern pharmacological applications of DL-Adrenaline include:

  • Receptor Binding Assays: Radiolabeled [³H]-DL-Adrenaline quantifies adrenoceptor density
  • Second Messenger Studies: Racemic compound activates adenylate cyclase via β-receptors
  • Enantiomer Pharmacology: Comparative studies of D/L forms reveal stereoselective metabolism [6]

Properties

CAS Number

929881-05-0

Product Name

DL-Adrenaline

IUPAC Name

4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

InChI

InChI=1S/C9H13NO3/c1-10-5-9(13)6-2-3-7(11)8(12)4-6/h2-4,9-13H,5H2,1H3

InChI Key

UCTWMZQNUQWSLP-UHFFFAOYSA-N

SMILES

CNCC(C1=CC(=C(C=C1)O)O)O

Solubility

Sparingly soluble (NTP, 1992)
Soluble

Canonical SMILES

CNCC(C1=CC(=C(C=C1)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.